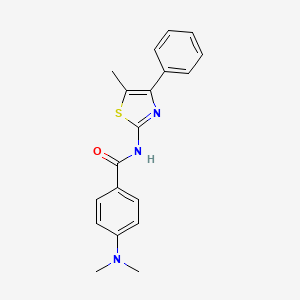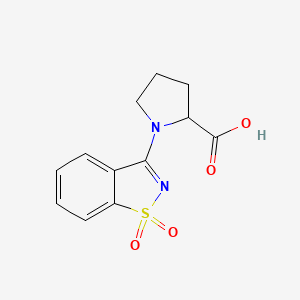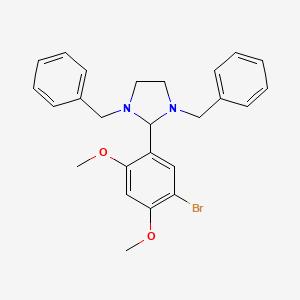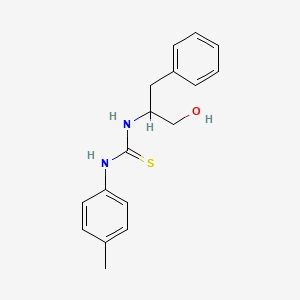
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a synthetic compound that belongs to the thiazole family and has been shown to exhibit anti-cancer properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
4-(Dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound involved in the synthesis of various derivatives with potential applications in neuroscience and material science. For example, derivatives of this compound have been synthesized for evaluation as central nervous system agents, showing significant antitetrabenazine activity, which is a property of most antidepressants. The stereochemical configuration of these compounds has been tentatively assigned based on chemical arguments and supported by 13C NMR chemical shift data (Martin et al., 1981).
Corrosion Inhibition
In addition to pharmacological applications, derivatives of 4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have been explored as corrosion inhibitors. For instance, benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in a 1 M HCl solution. These studies involve electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, demonstrating the compound's efficiency in providing stability and higher inhibition efficiencies against steel corrosion (Hu et al., 2016).
Positron Emission Tomography Imaging
Furthermore, novel benzamides, including this compound, have been synthesized as potential ligands for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. This research illustrates the compound's utility in developing tools for neuroimaging, contributing to the understanding of neurological disorders (Fujinaga et al., 2012).
Antimicrobial and Antitumor Activities
The chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one, a related compound, towards active methylene reagents has led to the synthesis of pyrazolopyridine derivatives. These derivatives have been evaluated for their antioxidant, antitumor, and antimicrobial activities, showcasing the broader pharmacological potential of compounds within this chemical family (El‐Borai et al., 2013).
Photometric and Qualitative Reagent for Selenium
4-Dimethylamino-1,2-phenylenediamine, a structurally similar compound, has been investigated as a photometric and qualitative reagent for selenium, further demonstrating the versatility of dimethylamino derivatives in analytical chemistry (Demeyere & Hoste, 1962).
Propiedades
IUPAC Name |
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-17(14-7-5-4-6-8-14)20-19(24-13)21-18(23)15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLGHOXJLPCFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)

![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)
![7-Fluoro-2-methyl-3-[[1-(2-phenoxypropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2953061.png)
![4-Hydroxypyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2953062.png)
![3-(3-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2953063.png)
![Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate](/img/structure/B2953064.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2953068.png)


![1-butyl-5-(2,5-dimethoxyphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2953073.png)
![3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2953075.png)
